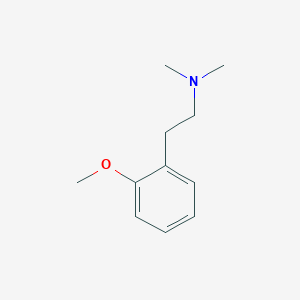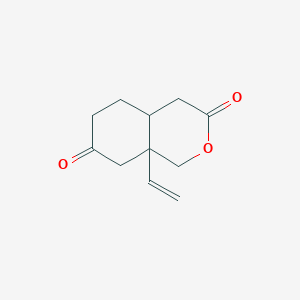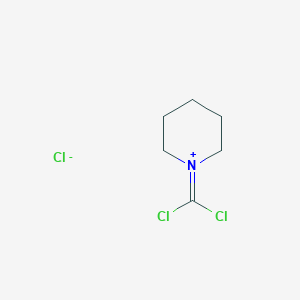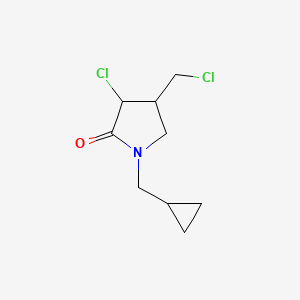
3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps in the synthesis may include:
- Formation of the pyrrolidinone ring.
- Introduction of the chloro and chloromethyl groups.
- Attachment of the cyclopropylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Nucleophiles such as amines, thiols, and alcohols for substitution reactions.
- Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
- Reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds to 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one include other pyrrolidinone derivatives with different substituents. Examples include:
- 3-Chloro-4-(methyl)-1-(cyclopropylmethyl)pyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(methyl)pyrrolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
61213-18-1 |
|---|---|
分子式 |
C9H13Cl2NO |
分子量 |
222.11 g/mol |
IUPAC 名称 |
3-chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13Cl2NO/c10-3-7-5-12(4-6-1-2-6)9(13)8(7)11/h6-8H,1-5H2 |
InChI 键 |
LFGYJPTZXAIBRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2CC(C(C2=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
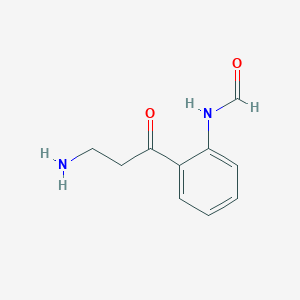
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)

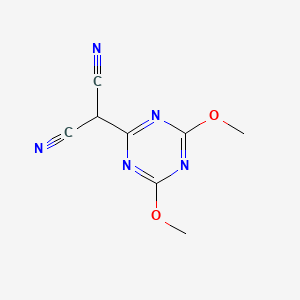
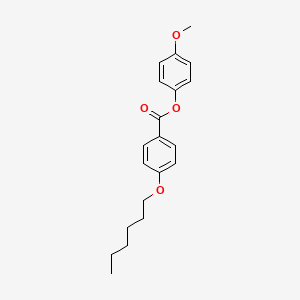
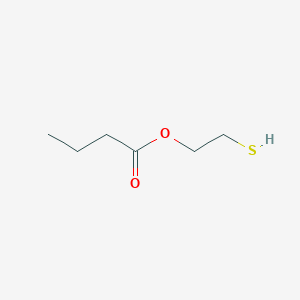
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
